molecular formula C14H12N2O2S2 B2772817 N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313661-98-2

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2772817
CAS RN: 313661-98-2
M. Wt: 304.38
InChI Key: IRLLWNWVBDMAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It’s a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The crude residue was purified by column chromatography on silica gel to give a white solid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, GC-MS (70 eV, electron impact) m/z (%) 342 (M +, 38), 141 (100); 1 H NMR: δ 7.18–7.25 (m, 1H, Ar H C-5), 7.26–7.35 (m, 1H, Ar H C-3′), 7.42–7.55 (m, 1H, Ar H C-4′), 7.63 (s, 1H, Ar H C-5′), 7.96 (t, J = 6.3 Hz, 1H, Ar H C-7), 10.08 (br s, 1H, N H, exch D 2 O); IR (KBr): 3405 (NH), 1686 (C=O) cm −1 .


Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point was found to be 240–242°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Biphenyl Benzothiazole-2-Carboxamide Derivatives : A series of compounds related to N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide were synthesized and evaluated for diuretic activity, with N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showing promising results (Yar & Ansari, 2009).

  • Synthesis and Docking Studies of Thiazolidin-Thiophene-2-Carboxylates : A novel synthesis route was described for ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This study also involved antimicrobial activity and docking studies of the synthesized compounds (Spoorthy et al., 2021).

  • Synthesis of Thiophenylhydrazonoacetates : This research involved the synthesis of various heterocyclic derivatives, including benzo[b]thiophen-2-yl-hydrazonoesters, by exploring the reactivity of these compounds with different nitrogen nucleophiles (Mohareb et al., 2004).

Biological Activities

  • Antimicrobial Agents : Novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives : This study involved the synthesis of new compounds with structures related to N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and their evaluation for in vitro antimicrobial activity (Patel et al., 2011).

  • Biologically Active Thiophene-3-Carboxamide Derivatives : Two thiophene-3-carboxamide derivatives were synthesized and shown to have antibacterial and antifungal activities. The study also provided insights into the molecular structure and interactions of these compounds (Vasu et al., 2005).

Future Directions

Benzothiazole derivatives have shown promising potential in various fields, especially in medicinal chemistry. Future research could focus on exploring their potential in treating various diseases, improving their synthesis methods, and investigating their mechanism of action .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-2-18-9-5-3-6-10-12(9)15-14(20-10)16-13(17)11-7-4-8-19-11/h3-8H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLWNWVBDMAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.